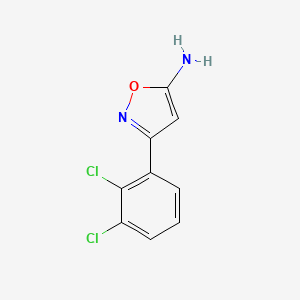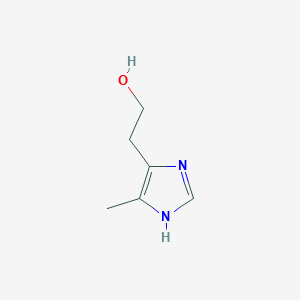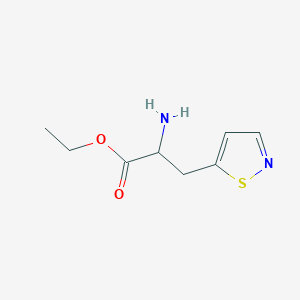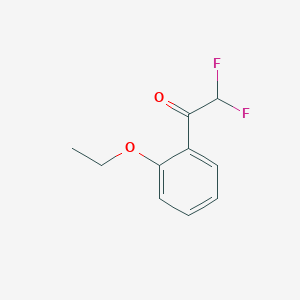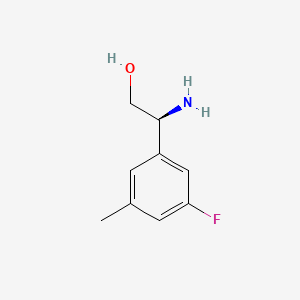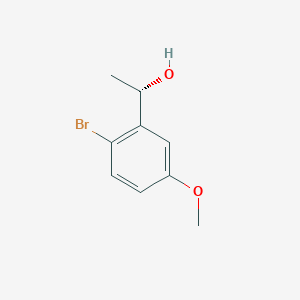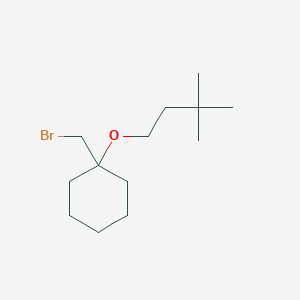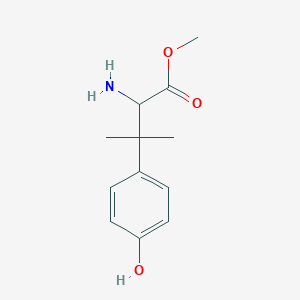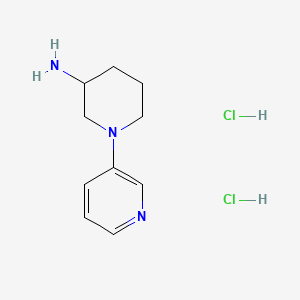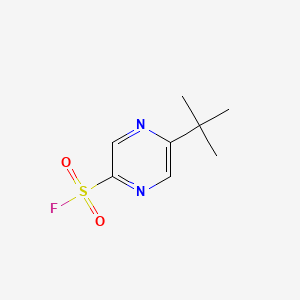
5-Tert-butylpyrazine-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butylpyrazine-2-sulfonyl fluoride is a chemical compound with the molecular formula C8H11FN2O2S and a molecular weight of 218.25 g/mol . It is known for its unique structure, which includes a pyrazine ring substituted with a tert-butyl group and a sulfonyl fluoride group. This compound is used in various scientific research applications due to its reactivity and potential as a synthetic intermediate.
Preparation Methods
The preparation of 5-Tert-butylpyrazine-2-sulfonyl fluoride involves several synthetic routes. One common method includes the reaction of 5-tert-butylpyrazine with sulfonyl fluoride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Tert-butylpyrazine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acid derivatives.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Tert-butylpyrazine-2-sulfonyl fluoride is extensively used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a reactive intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Tert-butylpyrazine-2-sulfonyl fluoride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl fluoride group, which is highly electrophilic. The compound can interact with various molecular targets, including enzymes and proteins, by forming stable covalent adducts .
Comparison with Similar Compounds
5-Tert-butylpyrazine-2-sulfonyl fluoride can be compared with other sulfonyl fluoride compounds, such as:
Methanesulfonyl fluoride: A simpler sulfonyl fluoride compound with a smaller molecular structure.
Benzenesulfonyl fluoride: A compound with an aromatic ring, offering different reactivity and applications.
Trifluoromethanesulfonyl fluoride: Known for its strong electron-withdrawing properties and high reactivity.
The uniqueness of this compound lies in its combination of a pyrazine ring and a tert-butyl group, which imparts specific steric and electronic properties, making it suitable for specialized applications .
Properties
Molecular Formula |
C8H11FN2O2S |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
5-tert-butylpyrazine-2-sulfonyl fluoride |
InChI |
InChI=1S/C8H11FN2O2S/c1-8(2,3)6-4-11-7(5-10-6)14(9,12)13/h4-5H,1-3H3 |
InChI Key |
MQBJXCSKUXOEOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(C=N1)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


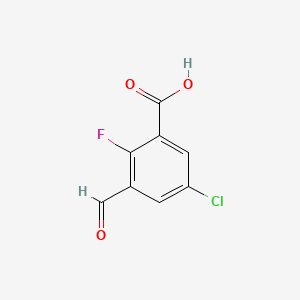
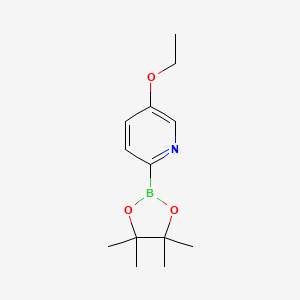
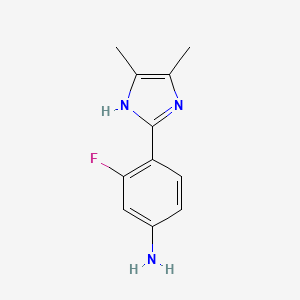
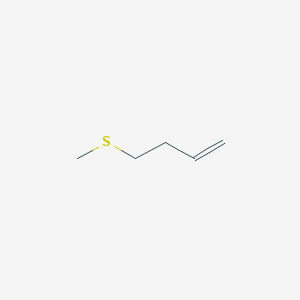
![2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13617344.png)
